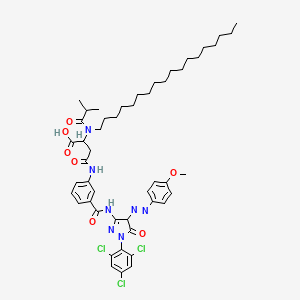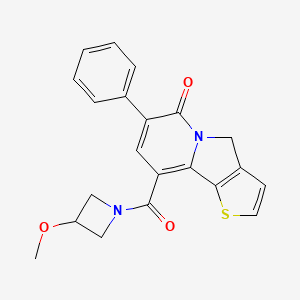
Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin, 1-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Azetidin- und Thienoindolizin-Einheiten kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Azetidin, 1-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, beinhaltet typischerweise mehrstufige organische Reaktionen. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Organolithium-Reagenzien, Übergangsmetallkatalysatoren und Schutzgruppen, um selektive Reaktionen zu gewährleisten. .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Synthesesystemen und skalierbaren Reinigungstechniken wie Kristallisation und Chromatographie umfassen. .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Azetidin, 1-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion von Carbonylgruppen zu Alkoholen oder Aminen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen an den Azetidin- oder Thienoindolizin-Ringen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Grignard-Reagenzien. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um eine hohe Selektivität und Ausbeute zu gewährleisten. .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion Alkohole oder Amine produzieren kann. .
Wissenschaftliche Forschungsanwendungen
Azetidin, 1-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Für die potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere für die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von Azetidin, 1-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die spezifischen beteiligten Pfade hängen von der Art des Ziels und dem Kontext ab, in dem die Verbindung verwendet wird. .
Wirkmechanismus
The mechanism of action of Azetidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin, 1-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-: Ähnliche Struktur, aber mit einem Pyrrolidinring anstelle von Azetidin.
Morpholin, 4-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-: Enthält einen Morpholinring anstelle von Azetidin.
Einzigartigkeit
Die Einzigartigkeit von Azetidin, 1-((4,6-Dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
141389-00-6 |
|---|---|
Molekularformel |
C21H18N2O3S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
9-(3-methoxyazetidine-1-carbonyl)-7-phenyl-4H-thieno[2,3-a]indolizin-6-one |
InChI |
InChI=1S/C21H18N2O3S/c1-26-15-11-22(12-15)20(24)17-9-16(13-5-3-2-4-6-13)21(25)23-10-14-7-8-27-19(14)18(17)23/h2-9,15H,10-12H2,1H3 |
InChI-Schlüssel |
OYWLTBJAIQXPSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(C1)C(=O)C2=C3C4=C(CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


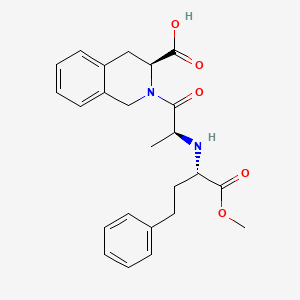





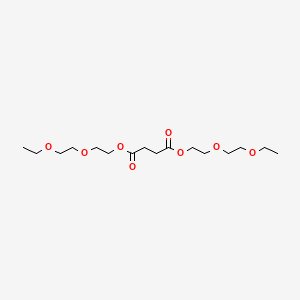
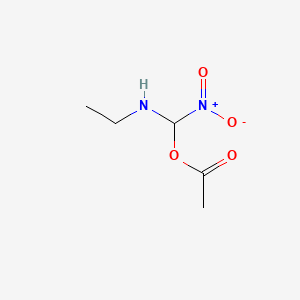
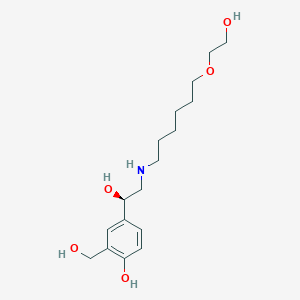
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
